molecular formula C44H51ClN6O6S B1193586 SGC3027N

SGC3027N

Katalognummer B1193586
Molekulargewicht: 827.44
InChI-Schlüssel: FJBPSCVGHZASPG-LJVHFRCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SGC3027N is a negative control for SGC3027 (GLXC-12451).

Wissenschaftliche Forschungsanwendungen

Intracellular Activation and Mechanistic Insights

SGN-35, an antibody-drug conjugate (ADC), has shown significant activity in clinical trials against Hodgkin lymphoma and anaplastic large cell lymphoma. This ADC contains the potent antimitotic drug monomethylauristatin E (MMAE) and targets CD30+ cancer cells. Research has indicated that MMAE is efficiently released within these cancer cells and can exert cytotoxic activity on nearby cells, providing insights into the pronounced antitumor activities observed with SGN-35 in clinical settings (Okeley et al., 2010).

Role in Nuclear Receptor Transactivation

The roles of different histone acetyltransferases (HATs) in gene activation have been explored, particularly in the context of nuclear receptor transactivation. GCN5 and PCAF (GCN5/PCAF) and CBP and p300 (CBP/p300) are transcription co‐activators that demonstrate substrate and site specificities in cells. Their distinct roles in histone acetylations, particularly CBP/p300‐mediated H3K18/27ac, are crucial for ligand‐induced transcription activation by nuclear receptors (Jin et al., 2011).

Brentuximab Vedotin (SGN-35) in Clinical Use

Brentuximab vedotin (SGN-35) targets the CD30 antigen in Hodgkin lymphoma and anaplastic large cell lymphoma. It combines the cAC10 chimerized IgG1 monoclonal antibody SGN30 with a potent inhibitor of microtubule polymerization, monomethylauristatin E (MMAE). SGN-35's efficacy might be attributed to cytotoxic effects and impacts on the tumor microenvironment, such as the depletion of T regulatory cells that inhibit cytotoxic effector cells (Katz et al., 2011).

Pharmacological Inhibition and Cellular Stress Response

SGC3027, a cell permeable prodrug, is converted into SGC8158, a potent PRMT7 inhibitor. This inhibition links to drastically reduced levels of arginine monomethylation of HSP70 family members and other stress-associated proteins, playing a significant role in cellular stress response (Szewczyk et al., 2018).

Impact of the Structural Genomics Consortium (SGC)

The SGC focuses on generating human protein structures and placing them in the public domain, providing a shared knowledge resource for drug discovery. This approach differs significantly from traditional knowledge production in the pharmaceutical sector, highlighting the potential of open science models in health research and innovation (Jones & Chataway, 2021).

Eigenschaften

Produktname

SGC3027N

Molekularformel

C44H51ClN6O6S

Molekulargewicht

827.44

IUPAC-Name

N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1

InChI-Schlüssel

FJBPSCVGHZASPG-LJVHFRCJSA-N

SMILES

CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SGC-3027N;  SGC 3027N;  SGC3027N

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SGC3027N
Reactant of Route 2
Reactant of Route 2
SGC3027N
Reactant of Route 3
Reactant of Route 3
SGC3027N
Reactant of Route 4
Reactant of Route 4
SGC3027N
Reactant of Route 5
Reactant of Route 5
SGC3027N
Reactant of Route 6
SGC3027N

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.